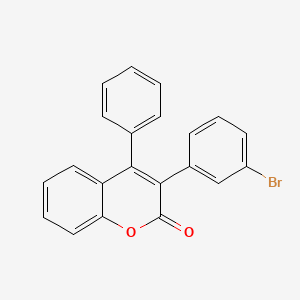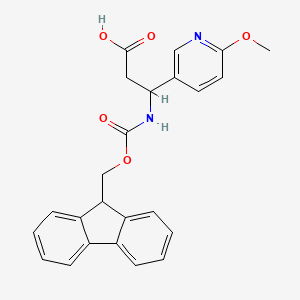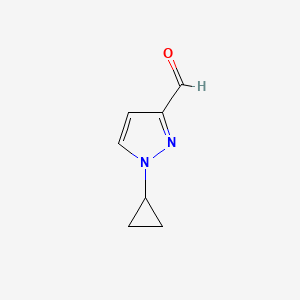
1-Cyclopropyl-1H-pyrazole-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclopropyl-1H-pyrazole-3-carbaldehyde is a versatile chemical compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
作用机制
Target of Action
It’s known that pyrazole-containing pharmaceuticals have a broad spectrum of biological activities . They have been approved by the FDA for the treatment of a broad range of clinical conditions .
Mode of Action
Pyrazole derivatives are known to interact with various targets, leading to changes in cellular processes
Biochemical Pathways
Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple pathways . The downstream effects of these interactions would depend on the specific targets and pathways involved.
Pharmacokinetics
It’s known that pyrazole-containing drugs may exert better pharmacokinetics compared with drugs containing similar heterocyclic rings . The impact of these properties on the bioavailability of 1-Cyclopropylpyrazole-3-carbaldehyde would require further investigation.
Result of Action
Given the broad spectrum of biological activities exhibited by pyrazole derivatives, it’s likely that the effects of 1-Cyclopropylpyrazole-3-carbaldehyde would be diverse and depend on the specific targets and pathways involved .
Action Environment
It’s known that the biological activity of pyrazole derivatives can be influenced by various factors, including the chemical environment and the presence of other molecules .
准备方法
The synthesis of 1-Cyclopropyl-1H-pyrazole-3-carbaldehyde can be achieved through several methods:
Vilsmeier-Haack Reaction: This method involves the reaction of hydrazones with Vilsmeier-Haack reagents to form pyrazole carbaldehydes.
Oxidation of Corresponding Alcohols: The corresponding alcohols can be oxidized to form the desired carbaldehyde.
Miscellaneous Methods: Other methods include cycloaddition reactions and condensation reactions involving various precursors.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, making the process more cost-effective and scalable for commercial applications.
化学反应分析
1-Cyclopropyl-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The compound can undergo substitution reactions, where different substituents replace the hydrogen atoms on the pyrazole ring.
Condensation: It can react with active methylene compounds, semicarbazide, thiosemicarbazide, and hydroxylamine to form various derivatives.
Common reagents used in these reactions include bromine for oxidation, hydrazine for condensation, and various catalysts for substitution reactions. The major products formed from these reactions are often more complex pyrazole derivatives with enhanced biological or chemical properties.
科学研究应用
1-Cyclopropyl-1H-pyrazole-3-carbaldehyde has a wide range of scientific research applications:
相似化合物的比较
1-Cyclopropyl-1H-pyrazole-3-carbaldehyde can be compared with other similar compounds, such as:
Pyrazole-3-carbaldehyde: Lacks the cyclopropyl group, which may result in different chemical and biological properties.
1-Phenylpyrazole-3-carbaldehyde: Contains a phenyl group instead of a cyclopropyl group, leading to variations in reactivity and applications.
3,5-Disubstituted Pyrazoles:
The uniqueness of this compound lies in its cyclopropyl group, which imparts distinct steric and electronic effects, making it a valuable compound for various applications.
属性
IUPAC Name |
1-cyclopropylpyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-5-6-3-4-9(8-6)7-1-2-7/h3-5,7H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMRKVYWLFPKCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=CC(=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823349-88-7 |
Source


|
| Record name | 1-cyclopropyl-1H-pyrazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
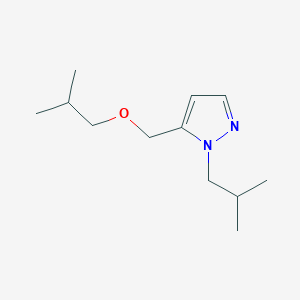
![3-(3,4-Dichlorophenyl)-1-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}urea](/img/structure/B2695791.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(3-(methylsulfonyl)phenyl)methanone](/img/structure/B2695792.png)
![1'-(3,4-Dimethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2695793.png)
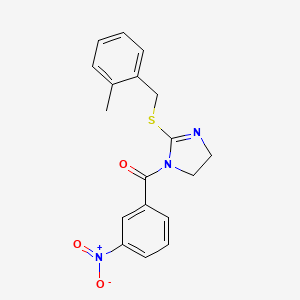
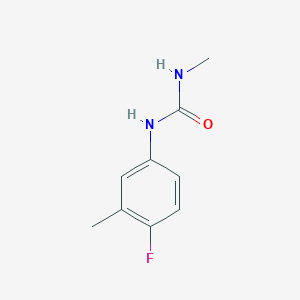
![[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 5-phenyl-1,3-oxazole-2-carboxylate](/img/structure/B2695797.png)

![3-(4-methoxyphenyl)-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B2695800.png)
![2-[(4-chloro-3-fluorophenyl)amino]-N-ethylpyridine-3-sulfonamide](/img/structure/B2695802.png)
